Spectroscopic Characterization of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid: A Technical Guide
Spectroscopic Characterization of 1-(Pyridin-4-yl)cyclopropanecarboxylic Acid: A Technical Guide
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 1-(Pyridin-4-yl)cyclopropanecarboxylic acid (CAS 920297-29-6) represents a class of compounds of significant interest, merging the rigid, strained cyclopropane scaffold with the versatile pyridyl functional group.[1] This unique combination offers a three-dimensional exit vector from the pyridine ring, a feature highly sought after by medicinal chemists for exploring new regions of chemical space.
This document serves as an in-depth technical guide to the spectroscopic characterization of this molecule. As direct experimental spectra are not widely published in peer-reviewed literature, this guide adopts a predictive and methodological approach. It is designed for researchers, scientists, and drug development professionals, providing not just the expected data but also the underlying scientific rationale and field-proven protocols for its acquisition and interpretation. Our focus is on the three core analytical techniques for structural confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
The structural integrity of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid dictates its spectroscopic signature. The key structural motifs to consider are:
-
The Pyridine Ring: An aromatic heterocycle with distinct electronic properties. The nitrogen atom and the aromatic system will significantly influence the chemical shifts of adjacent protons and carbons.
-
The Cyclopropane Ring: A strained, three-membered aliphatic ring. Its protons and carbons exhibit characteristic upfield shifts in NMR due to shielding effects. The carbon atom attached to both the pyridine ring and the carboxyl group is a quaternary center (Cq).
-
The Carboxylic Acid Group: A functional group with a highly deshielded acidic proton and a characteristic carbonyl carbon.
A multi-technique approach is non-negotiable for unambiguous confirmation. NMR will define the carbon-hydrogen framework and connectivity, IR will confirm the presence of key functional groups, and MS will verify the molecular weight and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule. For a molecule of this nature, both ¹H and ¹³C NMR are essential.
Expertise in Action: Predicting the NMR Signature
The predictability of NMR shifts allows us to build a hypothesis of the expected spectrum before entering the lab. This is crucial for efficient data analysis and for quickly identifying any unexpected outcomes that might suggest impurities or an incorrect structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show four distinct signals. The choice of a deuterated solvent like DMSO-d₆ is strategic; its ability to hydrogen-bond with the carboxylic acid proton prevents rapid exchange, allowing the -COOH proton to be observed as a broad singlet, typically at a very downfield chemical shift (>12 ppm).
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |
| ~12.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH): Highly deshielded due to its acidic nature and hydrogen bonding with the solvent.[2] |
| ~8.5 | Doublet | 2H | Pyridine H-2, H-6: Protons alpha to the nitrogen are significantly deshielded by the electronegativity of the nitrogen and the aromatic ring current. |
| ~7.4 | Doublet | 2H | Pyridine H-3, H-5: Protons beta to the nitrogen are less deshielded than the alpha protons. |
| ~1.6 | Multiplet | 2H | Cyclopropane (-CH₂-): Protons on the same carbon of the cyclopropane ring. |
| ~1.4 | Multiplet | 2H | Cyclopropane (-CH₂-): Protons on the other carbon of the cyclopropane ring. |
Note: The two sets of cyclopropane protons are diastereotopic and will likely present as two complex multiplets due to geminal and cis/trans coupling.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments. Given the molecule's symmetry, we expect to see 6 distinct signals.
| Predicted Shift (δ, ppm) | Carbon Type | Assignment Rationale |
| ~175 | Cq | Carboxylic Acid (-COOH): The carbonyl carbon is highly deshielded, a characteristic feature of carboxylic acids.[2] |
| ~150 | Cq | Pyridine C-4: The carbon atom directly attached to the cyclopropane ring. |
| ~149 | CH | Pyridine C-2, C-6: Carbons alpha to the nitrogen are significantly deshielded. |
| ~122 | CH | Pyridine C-3, C-5: Carbons beta to the nitrogen are more shielded than the alpha carbons. |
| ~35 | Cq | Cyclopropane C-1: The quaternary carbon of the cyclopropane ring, deshielded by two electron-withdrawing groups. |
| ~18 | CH₂ | Cyclopropane C-2, C-3: The methylene carbons of the cyclopropane ring are highly shielded, a hallmark of this strained ring system. |
Protocol: Acquiring High-Fidelity NMR Data
A self-validating protocol ensures reproducibility and quality.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical for observing the carboxylic acid proton.
-
Vortex the solution until the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve high homogeneity, aiming for a narrow peak width on the solvent signal.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Use a spectral width of approximately 16 ppm.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
-
Use a spectral width of approximately 220 ppm.
-
Set the number of scans to 1024 or higher, as ¹³C has a low natural abundance. A longer relaxation delay (d1) of 2-5 seconds is recommended for accurate integration of quaternary carbons.
-
Process the data similarly to the ¹H spectrum, and calibrate the chemical shift by setting the DMSO-d₆ carbon septet center peak to 39.52 ppm.
-
Visualization: NMR Data Interpretation Workflow
Caption: Workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The causality behind its utility lies in the principle that molecular bonds vibrate at specific, quantized frequencies upon absorbing infrared radiation.
Expertise in Action: Predicting the IR Signature
For 1-(Pyridin-4-yl)cyclopropanecarboxylic acid, the IR spectrum is dominated by the carboxylic acid moiety. Due to strong intermolecular hydrogen bonding in the solid state, the O-H stretching vibration becomes exceptionally broad.
| Predicted Frequency (cm⁻¹) | Intensity | Vibration Type | Assignment Rationale |
| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid: The very broad nature is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[3] |
| ~1710 | Sharp, Strong | C=O stretch | Carboxylic Acid: The carbonyl stretch is a reliable and intense peak. Its position indicates a conjugated acid.[2] |
| ~1600, ~1560 | Medium | C=C, C=N stretch | Pyridine Ring: Aromatic ring stretching vibrations. |
| ~1250 | Medium | C-O stretch | Carboxylic Acid: Stretching of the carbon-oxygen single bond. |
Protocol: Acquiring a High-Quality IR Spectrum (ATR)
Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000 to 400 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Label the significant peaks with their wavenumbers.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight, which serves as a powerful confirmation of the elemental formula. High-resolution mass spectrometry (HRMS) is the authoritative standard.
Expertise in Action: Predicting the Mass Spectrum
We will use Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like this one, which minimizes fragmentation and preserves the molecular ion.
-
Molecular Formula: C₉H₉NO₂
-
Monoisotopic Mass: 163.0633 Da.
-
Expected Ion (Positive Mode ESI): We predict the formation of the protonated molecule, [M+H]⁺.
-
Predicted m/z: 164.0706
Plausible Fragmentation Pathways:
A key aspect of trustworthiness in MS is understanding how the molecule might break apart. In a tandem MS (MS/MS) experiment, the [M+H]⁺ ion would be isolated and fragmented.
-
Loss of CO₂H radical (45 Da): A common fragmentation for carboxylic acids, leading to a fragment ion.
-
Loss of CO₂ (44 Da): Decarboxylation is a possibility.
-
Cleavage of the cyclopropane ring: Ring-opening followed by fragmentation can lead to a series of smaller ions.
Visualization: Predicted ESI-MS Fragmentation
Caption: Plausible fragmentation pathways in ESI-MS/MS.
Protocol: Acquiring HRMS Data (ESI-TOF)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid. The acid is crucial as it provides a source of protons to facilitate the formation of [M+H]⁺ ions.
-
-
Instrument Setup (ESI-TOF):
-
Calibrate the mass analyzer using a known calibration standard immediately before the run. This is a non-negotiable step for achieving high mass accuracy.
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Set the instrument parameters (e.g., capillary voltage, gas flow, temperature) to optimize the signal for the expected m/z of 164.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Compare the measured accurate mass to the theoretical mass. A mass error of <5 ppm provides high confidence in the assigned elemental formula.
-
Conclusion
The structural verification of 1-(Pyridin-4-yl)cyclopropanecarboxylic acid is a clear demonstration of the power of a multi-faceted analytical approach. While this guide is predictive, it is grounded in the fundamental principles of spectroscopy and established methodologies. The outlined protocols are designed to be self-validating, ensuring that any researcher can generate high-quality, trustworthy data. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group confirmation from IR, and the unambiguous molecular formula from HRMS, scientists can proceed with confidence in the identity and purity of this valuable chemical building block.
References
-
PubChem. 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. (Note: Data for isomer used for mass calculation reference). [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles.[Link]
-
Chemical-Suppliers.com. 1-(Pyridin-4-yl)cyclopropanecarboxylic acid | CAS 920297-29-6.[Link]
Sources
- 1. 1-(Pyridin-4-yl)cyclopropanecarboxylic acid | CAS 920297-29-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 1-(Pyridin-2-yl)cyclopropanecarboxylic acid | C9H9NO2 | CID 18975691 - PubChem [pubchem.ncbi.nlm.nih.gov]
